molecular formula C22H25N3O3 B1398651 2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid CAS No. 1142211-68-4

2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid

Cat. No. B1398651
M. Wt: 379.5 g/mol
InChI Key: RVNJRXUXCBQUQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for synthesizing related compounds . Another method involves the reaction of 2-hydroxyacetophenone with -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Novel Compounds with Antimicrobial Properties : Several studies have reported the synthesis of novel compounds that incorporate piperazine derivatives and have shown considerable antimicrobial activity. For instance, Patel and Agravat (2009) synthesized 2-[4-(Substituted benzothiazol-2-yl)aminosulfonylanilino]pyridine-3-carboxylic acids, which were converted to acid chlorides and then reacted with piperazine, demonstrating significant antibacterial activity (Patel & Agravat, 2009).

  • Development of Carbazole and Piperazine Derivatives : Sharma, Kumar, and Pathak (2014) synthesized a series of carbazole derivatives by starting with carbazole and reacting it with various compounds including piperazine. These derivatives showed significant antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).

  • Synthesis of 1,2,4-Triazol-3-one Derivatives : Fandaklı et al. (2012) synthesized Mannich bases containing piperazine nucleus and found them to have good antimicrobial activity against various microorganisms (Fandaklı et al., 2012).

Synthesis and Characterization of Novel Compounds

  • Development of Aspartate Transcarbamoylase Inhibitors : Dutta and Foye (1990) synthesized N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase, showing significant activity against several tumor cell lines (Dutta & Foye, 1990).

  • Synthesis of Imidazol-1-yl)ethyl)piperazine Derivatives : Rajkumar, Kamaraj, and Krishnasamy (2014) reported the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives with excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Future Directions

The future research directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the complexity of this compound, there is a lot of potential for future research .

properties

IUPAC Name

2-(N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-21(17-25(18-22(27)28)20-9-5-2-6-10-20)24-15-13-23(14-16-24)12-11-19-7-3-1-4-8-19/h1-12H,13-18H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNJRXUXCBQUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=CC2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152797
Record name Glycine, N-[2-oxo-2-[4-(2-phenylethenyl)-1-piperazinyl]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid

CAS RN

1142211-68-4
Record name Glycine, N-[2-oxo-2-[4-(2-phenylethenyl)-1-piperazinyl]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-oxo-2-[4-(2-phenylethenyl)-1-piperazinyl]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
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2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
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2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
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2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
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2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
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2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid

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